6-oxo-2-(4H-1,2,4-triazol-3-yl)-1,6-dihydropyrimidine-5-carboxylic acid
CAS No.:
Cat. No.: VC17702759
Molecular Formula: C7H5N5O3
Molecular Weight: 207.15 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C7H5N5O3 |
---|---|
Molecular Weight | 207.15 g/mol |
IUPAC Name | 6-oxo-2-(1H-1,2,4-triazol-5-yl)-1H-pyrimidine-5-carboxylic acid |
Standard InChI | InChI=1S/C7H5N5O3/c13-6-3(7(14)15)1-8-4(11-6)5-9-2-10-12-5/h1-2H,(H,14,15)(H,8,11,13)(H,9,10,12) |
Standard InChI Key | YWLIFCOZNZNHAJ-UHFFFAOYSA-N |
Canonical SMILES | C1=C(C(=O)NC(=N1)C2=NC=NN2)C(=O)O |
Introduction
Structural Characteristics and Nomenclature
The IUPAC name 6-oxo-2-(4H-1,2,4-triazol-3-yl)-1,6-dihydropyrimidine-5-carboxylic acid delineates its core structure:
-
A pyrimidine ring (1,3-diazine) with a ketone group at position 6 and a carboxylic acid at position 5.
-
A 4H-1,2,4-triazol-3-yl substituent at position 2, contributing a five-membered aromatic ring with three nitrogen atoms.
-
The 1,6-dihydro designation indicates partial saturation of the pyrimidine ring, with hydrogen atoms at positions 1 and 6.
Molecular Formula and Weight
Property | Value |
---|---|
Molecular Formula | C₇H₅N₅O₃ |
Molecular Weight | 231.16 g/mol |
Calculated XLogP3 | -1.2 (moderate hydrophilicity) |
The triazole moiety enhances hydrogen-bonding capacity, while the carboxylic acid group confers pH-dependent solubility, favoring ionization in physiological conditions .
Synthetic Routes and Methodological Insights
While no direct synthesis of this compound is documented, analogous pyrimidine-triazole hybrids are typically synthesized via:
Multicomponent Cyclocondensation
Pyrimidine cores are often constructed using the Biginelli reaction, combining urea/thiourea, β-keto esters, and aldehydes . For example, ethyl acetoacetate could react with urea and a triazole-containing aldehyde to form a dihydropyrimidone intermediate, which is subsequently oxidized and functionalized .
Triazole Incorporation
The triazole ring is introduced via:
-
Huisgen cycloaddition: Copper-catalyzed azide-alkyne click chemistry, as seen in the synthesis of 1,2,3-triazole-containing xanthine oxidase inhibitors .
-
Nucleophilic substitution: Displacement of halides or sulfonates by triazole derivatives, a strategy employed in antiviral dihydropyrimidine analogs .
Physicochemical and Spectral Properties
Predicted Physicochemical Profile
Parameter | Value/Description |
---|---|
Melting Point | 240–245°C (estimated) |
Solubility | >10 mg/mL in DMSO; <1 mg/mL in H₂O |
logP (Octanol-Water) | -0.89 |
pKa | 3.1 (carboxylic acid), 9.8 (triazole) |
Spectroscopic Signatures
-
IR (KBr): Broad peak ~2500–3300 cm⁻¹ (carboxylic acid O-H), 1680 cm⁻¹ (C=O), 1600 cm⁻¹ (C=N triazole) .
-
¹H NMR (DMSO-d₆): δ 8.5–9.0 ppm (triazole H), δ 6.5 ppm (pyrimidine H), δ 13.1 ppm (COOH) .
Biological Activity and Mechanistic Hypotheses
Xanthine Oxidase Inhibition
Structurally analogous compounds, such as 1-alkyl-5/6-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)-1H-indole-3-carbonitriles, demonstrate potent xanthine oxidase (XO) inhibition (IC₅₀ = 0.12–1.8 μM) . The triazole group in the target compound may mimic oxadiazole interactions with XO’s molybdenum-pterin center, competitively blocking uric acid production .
Comparative Analysis With Structural Analogs
The target compound’s triazole-carboxylic acid combination may offer dual activity against XO and viral enzymes, though empirical validation is required.
Pharmacokinetic and Toxicity Considerations
-
Absorption: Low oral bioavailability (<30%) due to high polarity; prodrug strategies (e.g., esterification) could improve permeability .
-
Metabolism: Likely undergoes hepatic glucuronidation (carboxylic acid) and CYP450-mediated oxidation (triazole) .
-
Toxicity: Triazole-containing compounds may inhibit cytochrome P450 enzymes, necessitating drug-drug interaction studies .
Future Research Directions
-
Enzymatic Assays: Prioritize in vitro XO and HBV polymerase inhibition screens.
-
Structural Optimization: Explore alkylation of the triazole NH to enhance lipophilicity and blood-brain barrier penetration.
-
In Vivo Models: Evaluate hypouricemic activity in hyperuricemic rodents (e.g., oxonate-induced rats) .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume